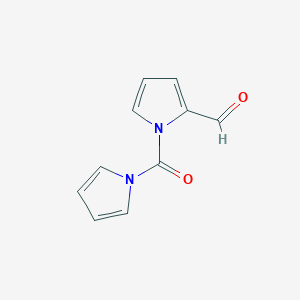
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with carbonyl-containing reagents under controlled conditions. For instance, the reaction of pyrrole with pyrrole-2-carboxaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Análisis De Reacciones Químicas
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific context and application .
Comparación Con Compuestos Similares
1-(1H-Pyrrole-1-carbonyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrrole-1-carbonyl chloride: This compound is structurally similar but contains a chloride group instead of an aldehyde group. It is used in different chemical reactions and applications.
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Another related compound with different functional groups and applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Propiedades
Número CAS |
107962-25-4 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
1-(pyrrole-1-carbonyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-8-9-4-3-7-12(9)10(14)11-5-1-2-6-11/h1-8H |
Clave InChI |
QLEQFOJWSLSIKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C(=O)N2C=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
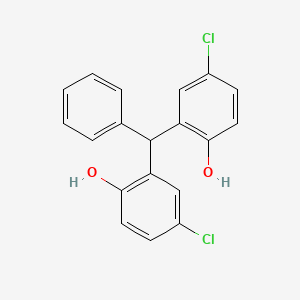
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
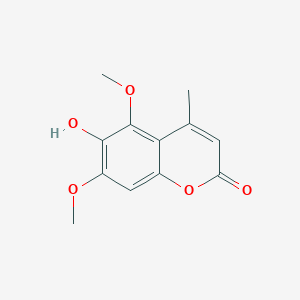

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
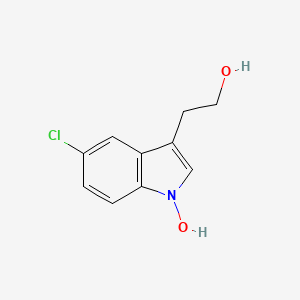
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
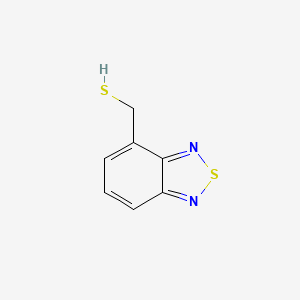

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
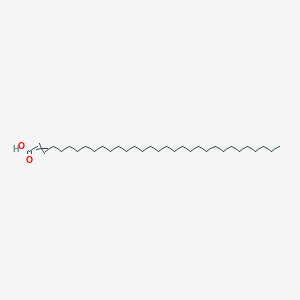

![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
